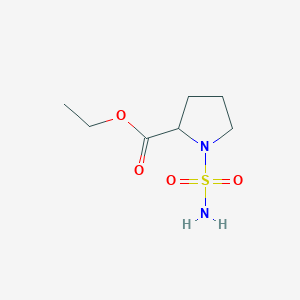

ethyl 1-sulfamoylpyrrolidine-2-carboxylate

Description

Structural Framework and Chemical Significance of the Pyrrolidine (B122466) Core and Sulfonamide Moiety

The molecular architecture of ethyl 1-sulfamoylpyrrolidine-2-carboxylate features a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, substituted at the nitrogen atom with a sulfamoyl group (-SO₂NH₂) and at the C2 position with an ethyl ester group (-COOCH₂CH₃).

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products, alkaloids, and FDA-approved drugs. google.comgoogle.com Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is advantageous for specific interactions with biological targets like enzymes and receptors. researchgate.netresearchgate.net The pyrrolidine core is a key structural element in a variety of biologically active compounds, including those with antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. google.com

The sulfonamide moiety (-SO₂NH-) is another cornerstone of drug discovery, most famously represented by the sulfa antibiotics. nih.govmdpi.com This functional group is a versatile hydrogen bond donor and acceptor, enabling it to interact effectively with biological macromolecules. nih.gov The therapeutic applications of sulfonamides are extensive, encompassing diuretics, antidiabetic agents, and enzyme inhibitors. nih.govresearchgate.net The incorporation of a sulfamoyl group (a primary sulfonamide) into a molecule can significantly influence its physicochemical properties, such as solubility and acidity, and its biological activity. mdpi.com

Context within Nitrogen-Containing Heterocycles and Sulfonamide Derivatives in Chemical Science

Ethyl 1-sulfamoylpyrrolidine-2-carboxylate belongs to the broad class of nitrogen-containing heterocycles . These cyclic compounds, which incorporate at least one nitrogen atom within the ring system, are of paramount importance in chemical science. mdpi.com They form the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals. It is estimated that approximately 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle. The presence of the nitrogen atom can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for biological activity. mdpi.com

As a sulfonamide derivative , this compound is part of a large family of chemicals that have been extensively studied and utilized in medicine. mdpi.comnih.gov The development of sulfonamide-containing drugs has been a continuous effort since the discovery of the first antibacterial sulfa drug, Prontosil. mdpi.com Modern research continues to explore the potential of sulfonamide derivatives in various therapeutic areas, including as inhibitors of enzymes like carbonic anhydrases and proteases. mdpi.com

Overview of Established and Emerging Research Areas Pertaining to the Compound and its Analogs

While specific research dedicated exclusively to ethyl 1-sulfamoylpyrrolidine-2-carboxylate is not extensively documented in publicly available literature, the research on its analogs provides a clear indication of its potential areas of investigation.

Established Research Areas for Analogs:

Enzyme Inhibition: Pyrrolidine and sulfonamide moieties are key components of various enzyme inhibitors. For instance, pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase for the management of diabetes. nih.gov Sulfamides, a class of compounds closely related to sulfonamides, have been designed as potent inhibitors of carbonic anhydrases, proteases (including HIV-1 protease), and steroid sulfatase. mdpi.com

Anticonvulsant Activity: The pyrrolidine scaffold is a core feature of several anticonvulsant drugs. Research on derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one has demonstrated their potential anticonvulsant properties in preclinical models. mdpi.com This suggests that compounds like ethyl 1-sulfamoylpyrrolidine-2-carboxylate could be explored for their effects on the central nervous system.

Emerging Research Areas for Analogs:

Anticancer and Anti-biofilm Activity: Recent studies on novel 2-(het)arylpyrrolidine-1-carboxamides have shown promising in vitro and in vivo anticancer activity. researchgate.net Some of these compounds also exhibited the ability to suppress bacterial biofilm growth, indicating a potential dual therapeutic application. researchgate.net

Anti-inflammatory and Analgesic Potentials: The investigation of pyrrolidine derivatives continues to uncover new therapeutic possibilities. For example, a recently synthesized succinimide (B58015) product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has shown significant anti-inflammatory and analgesic properties in preclinical studies.

Significance of Stereochemistry in the Pyrrolidine Ring System

The C2 carbon of the pyrrolidine ring in ethyl 1-sulfamoylpyrrolidine-2-carboxylate is a chiral center. The stereochemistry at this position is crucial as it dictates the three-dimensional arrangement of the substituents and, consequently, the molecule's interaction with chiral biological targets such as enzymes and receptors. researchgate.netresearchgate.net

The (S)-configuration at the C2 position, which is common in naturally occurring proline, often confers a specific biological activity. The synthesis of stereoisomerically pure pyrrolidines is a significant area of research, often employing methods like asymmetric 1,3-dipolar cycloaddition. The relative stereochemistry of substituents on the pyrrolidine ring can dramatically alter the biological profile of a compound. The non-planar, or "puckered," nature of the pyrrolidine ring allows for different conformational isomers, and the stereochemistry of the substituents influences which conformation is favored. This conformational preference can be critical for achieving the optimal orientation for binding to a biological target. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of Ethyl 1-sulfamoylpyrrolidine-2-carboxylate

| Property | Value | Source |

| CAS Number | 2149055-77-4 | |

| Molecular Formula | C₇H₁₄N₂O₄S | |

| Molecular Weight | 222.26 g/mol | nih.gov |

| Predicted XlogP | -0.4 | |

| Predicted Hydrogen Bond Donor Count | 2 | |

| Predicted Hydrogen Bond Acceptor Count | 5 | |

| Predicted Rotatable Bond Count | 3 | |

| Predicted Collision Cross Section ([M+H]⁺) | 147.3 Ų |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-sulfamoylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVSCILRYKVTFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149055-77-4 | |

| Record name | ethyl 1-sulfamoylpyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Convergent and Divergent Synthetic Pathways to Ethyl 1-Sulfamoylpyrrolidine-2-carboxylate

The synthesis of the target compound is typically approached through a sequence involving the formation of a chiral pyrrolidine-2-carboxylate precursor, followed by the attachment of the sulfamoyl group (–SO₂NH₂) to the nitrogen atom. This strategy allows for the independent optimization of both key steps.

Enantioselective Synthesis of Pyrrolidine-2-carboxylate Precursors

The pyrrolidine (B122466) ring is a prevalent structural motif in a vast number of biologically active natural and synthetic compounds. nih.gov The creation of enantiomerically pure pyrrolidine-2-carboxylates is paramount and can be achieved through several strategic approaches, including chiral pool synthesis, asymmetric catalysis, and organocatalysis.

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. Proteinogenic α-amino acids, such as L-proline and L-glutamic acid, are ideal candidates due to their inherent chirality and functional groups that allow for versatile modifications. researchgate.net

For instance, L-glutamic acid can be transformed into the corresponding 5-butyl-2-heptylpyrrolidines through a chirospecific synthesis, demonstrating the utility of amino acids as chiral educts for producing asymmetrically substituted pyrrolidines. acs.org Similarly, pyroglutamic acid, a derivative of glutamic acid, can serve as a starting point for synthesizing both cis- and trans-2,5-disubstituted pyrrolidines. acs.org The stereochemical outcome of these reactions can often be controlled by the choice of protecting groups on the nitrogen atom. acs.org

Table 1: Examples of Pyrrolidine Synthesis from Chiral Pool Precursors

| Starting Material | Product Type | Key Transformation | Reference |

| L-Glutamic Acid | 5-Butyl-2-heptylpyrrolidines | Chirospecific synthesis | acs.org |

| Pyroglutamic Acid | 2,5-Disubstituted pyrrolidines | Lewis acid-catalyzed reaction with C-nucleophiles | acs.org |

Asymmetric catalysis offers a powerful alternative for constructing chiral pyrrolidine rings, often involving metal-based catalysts to control stereoselectivity. nih.gov Rhodium(II)-catalyzed C–H insertion reactions, for example, have been developed for the direct difunctionalization of a pyrrolidine moiety, yielding C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Another notable strategy involves the use of chiral iridacycle catalysts in enantioselective allylic substitutions to form dihydropyrrole intermediates, which are subsequently hydrogenated to afford the desired pyrrolidine. acs.orgnih.gov This method is advantageous as both enantiomers of the catalyst are often available, allowing access to either enantiomer of the product. acs.orgnih.gov

Table 2: Asymmetric Catalysis Methods for Pyrrolidine Synthesis

| Catalyst Type | Reaction Type | Product Feature | Reference |

| Rhodium(II) | C–H Insertion | C₂-symmetrical | acs.org |

| Chiral Iridacycle | Allylic Substitution | Enantiomeric access | acs.orgnih.gov |

Organocatalysis, which utilizes small organic molecules as catalysts, has become a "third pillar" of enantioselective catalysis and is particularly effective for synthesizing pyrrolidine structures. beilstein-journals.org The pyrrolidine motif itself is a privileged structure in aminocatalysis. beilstein-journals.org

Strategies for constructing pyrrolidine scaffolds via organocatalysis include [3+2] cycloaddition reactions based on iminium activation, chiral Brønsted acid catalysis, and bifunctional organocatalysis. acs.orgresearchgate.net For example, new pyrrolidine-based organocatalysts have been synthesized and proven effective in Michael addition reactions of aldehydes to nitroolefins, achieving high enantioselectivities. beilstein-journals.org These methods often lead to highly functionalized pyrrolidines with excellent yields and enantioselectivities. researchgate.net A "clip-cycle" synthesis approach, using a chiral phosphoric acid to catalyze an intramolecular aza-Michael cyclization, has also been reported to form substituted pyrrolidines with high enantiomeric ratios. whiterose.ac.uk

Installation of the Sulfamoyl Group (–SO₂NH₂)

Once the chiral ethyl pyrrolidine-2-carboxylate precursor is obtained, the final step is the installation of the sulfamoyl group onto the secondary amine of the pyrrolidine ring.

Direct sulfamoylation of secondary amines is a standard transformation in organic synthesis. libretexts.org The reaction typically involves treating the amine with a suitable sulfamoylating agent.

Commonly, sulfamoyl chloride (H₂NSO₂Cl) is used, although it is known to be an unstable reagent. researchgate.net The reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. However, strong bases can sometimes lead to the decomposition of the sulfamoyl chloride, resulting in low yields. researchgate.net

Alternative, more stable sulfamoylating agents have been developed. Hexafluoroisopropyl sulfamate (HFIPS) is a bench-stable solid that reacts with amines under mild conditions to provide sulfamides. researchgate.net Another approach utilizes N-(tert-butoxycarbonyl)-aminosulfonylpyridinium, a Burgess-type reagent, which can be prepared on a gram scale and reacts well with both aliphatic and aromatic amines. galchimia.com The resulting N-Boc protected sulfamide can be easily deprotected using acidic conditions. galchimia.com

Electrochemical methods have also emerged, such as the oxidative coupling of thiols and amines in a flow microreactor, which can produce sulfonamides without the need for external catalysts or oxidizing agents. nih.gov

Table 3: Selected Reagents for Direct Sulfamoylation of Amines

| Reagent | Key Features | Byproducts/Protecting Groups | Reference |

| Sulfamoyl Chloride | Common, but unstable | HCl (requires base) | researchgate.net |

| Hexafluoroisopropyl sulfamate (HFIPS) | Bench-stable solid, mild conditions | Hexafluoroisopropanol | researchgate.net |

| N-(tert-butoxycarbonyl)-aminosulfonylpyridinium | Crystalline, stable solid | Requires Boc deprotection | galchimia.com |

| Iodine pentoxide (I₂O₅) | Metal-free conditions, from thiols | - | nih.gov |

Stepwise Formation of the Sulfamoyl Linkage

The introduction of the sulfamoyl group onto the secondary amine of the pyrrolidine ring is a critical step in the synthesis. This transformation is typically achieved by reacting a proline derivative, such as proline ethyl ester, with a suitable sulfamoylating agent. The reaction involves the nucleophilic attack of the proline nitrogen atom on the electrophilic sulfur atom of the sulfamoylating agent.

A common method for this transformation is the reaction of the proline substrate with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. The choice of solvent is also important, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being frequently employed to avoid side reactions.

Alternatively, sulfamoylating agents can be generated in situ. One approach involves the reaction of sulfuryl chloride (SO₂Cl₂) with ammonia. However, controlling the stoichiometry and reaction conditions is crucial to prevent the formation of undesired byproducts. The direct reaction of an amine with a sulfonyl chloride is a widely used method for creating sulfonamides. nih.govorganic-chemistry.org While specific protocols for ethyl 1-sulfamoylpyrrolidine-2-carboxylate are not extensively detailed, the general principles of sulfonamide formation are applicable. organic-chemistry.org

| Sulfamoylating Agent | Typical Base | Common Solvent | Key Considerations |

|---|---|---|---|

| Sulfamoyl chloride (H₂NSO₂Cl) | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Sulfamoyl chloride can be unstable; often prepared fresh. The reaction requires an acid scavenger. |

| Chlorosulfonyl isocyanate (CSI) | Not always required | Acetonitrile, Dichloromethane | Reacts with an alcohol (e.g., t-butanol) to form a protected sulfamate, which is then reacted with the amine. researchgate.net |

| Sulfuryl chloride (SO₂Cl₂) and Ammonia (NH₃) | Excess Ammonia | Aprotic solvents | In situ formation of the sulfamoylating agent. Requires careful control of reaction conditions. |

Introduction and Manipulation of the Ethyl Carboxylate Moiety

The ethyl carboxylate group is a key feature of the target molecule. Its introduction can be performed either before or after the sulfamoylation step, and various standard organic chemistry techniques are employed for this purpose.

Esterification of the carboxylic acid of proline is a fundamental step. The most common and direct method is the Fischer-Speier esterification. sciencemadness.org This involves refluxing L-proline in anhydrous ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or by bubbling dry hydrogen chloride (HCl) gas through the solution. sciencemadness.orgresearchgate.netsciencemadness.org The reaction is an equilibrium process, and removal of water, for instance by azeotropic distillation with a solvent like toluene, can be used to drive it towards the product, although the formation of azeotropes between toluene and ethanol must be considered. google.comstackexchange.com

Another effective protocol involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. researchgate.net This is achieved by treating L-proline with thionyl chloride (SOCl₂), which generates prolyl chloride hydrochloride. This intermediate is then reacted with anhydrous ethanol, typically in the presence of a base to neutralize HCl, to yield the ethyl ester. researchgate.netsciencemadness.org

Transesterification is a process used to convert one type of ester into another. For example, if a methyl ester of N-sulfamoylproline were available, it could be converted to the corresponding ethyl ester. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, sodium ethoxide would be used in an excess of ethanol as the solvent. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester, leading to the displacement of the methoxide ion. masterorganicchemistry.com

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | L-Proline, Anhydrous Ethanol, Acid Catalyst (HCl, H₂SO₄) | Reflux | Direct, uses common reagents. sciencemadness.org | Equilibrium reaction; may require water removal for high yield. stackexchange.com |

| Acyl Chloride Formation | L-Proline, Thionyl Chloride (SOCl₂), then Ethanol | Often performed at low temperature, followed by addition of alcohol. | High yield due to reactive intermediate. researchgate.net | Requires handling of corrosive and moisture-sensitive thionyl chloride. |

| Transesterification (Base-Catalyzed) | Methyl ester, Sodium Ethoxide, Ethanol | Room temperature or gentle heating. | Effective for converting existing esters. | Requires an ester starting material; risk of hydrolysis if water is present. masterorganicchemistry.com |

In multi-step syntheses, it is often necessary to temporarily block, or "protect," the carboxylic acid group to prevent it from reacting in subsequent steps, such as sulfamoylation. uchicago.edu The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its selective removal later. wikipedia.org

Common protecting groups for the carboxylic acid of amino acids include:

Benzyl (Bn) esters: These are introduced by reacting the carboxylic acid with benzyl alcohol under acidic conditions. They are stable to many reagents but can be selectively removed under mild conditions by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). wikipedia.org

tert-Butyl (tBu) esters: Formed using isobutylene or tert-butyl 2,2,2-trichloroacetimidate. nih.gov They are robust to basic conditions and hydrogenolysis but are easily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA). wikipedia.orgacsgcipr.org

Silyl esters (e.g., TBDMS): These are typically used for temporary protection and are sensitive to acidic and fluoride-based reagents.

The process of removing the protecting group is called deprotection. The conditions for deprotection must be chosen carefully to avoid affecting other functional groups in the molecule. cem.com For instance, if a benzyl ester is used as a protecting group for the carboxylic acid, it can be removed without affecting the sulfamoyl or ethyl ester groups. Following deprotection, the free carboxylic acid can then be esterified to introduce the desired ethyl group.

| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions |

|---|---|---|---|

| Benzyl (Bn) | -COOBn | Benzyl alcohol, Acid catalyst | H₂, Pd/C (Hydrogenolysis) wikipedia.org |

| tert-Butyl (tBu) | -COOtBu | Isobutylene, Acid catalyst | Trifluoroacetic acid (TFA) wikipedia.orgacsgcipr.org |

| Methyl (Me) | -COOMe | Methanol, Acid catalyst | Base-catalyzed hydrolysis (e.g., LiOH, NaOH) |

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the key synthetic steps allows for the optimization of reaction conditions to improve yields and selectivity.

Reaction Kinetics and Transition State Analysis

The formation of the sulfamoyl linkage by reaction of a secondary amine like proline ethyl ester with a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom. The precise mechanism can vary and is a subject of mechanistic investigation. It can proceed through two primary pathways:

Addition-Elimination Mechanism: The amine nitrogen attacks the sulfur atom, breaking the S=O pi bond and forming a trigonal bipyramidal intermediate. This is typically followed by the elimination of the chloride leaving group to reform the S=O bond and yield the sulfonamide product.

Concerted Mechanism: A pathway analogous to an Sₙ2 reaction where the N-S bond forms concurrently with the S-Cl bond cleavage. This proceeds through a single transition state.

Role of Catalysis in Enhancing Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhance reaction rates, yields, and selectivity under milder conditions.

In the context of sulfamoylation , while the reaction can proceed uncatalyzed in the presence of a stoichiometric base, catalysts can offer significant advantages. Lewis acids could potentially be used to activate the sulfamoylating agent, making the sulfur atom more electrophilic and accelerating the rate of nucleophilic attack by the amine. Furthermore, in more complex substrates with multiple nucleophilic sites, organocatalysts have been developed to achieve site-selective sulfamoylation. researchgate.netnih.govscholaris.ca For instance, boronic acid catalysts have been shown to direct the sulfamoylation to specific hydroxyl groups in carbohydrate derivatives by forming a temporary covalent bond with the substrate. nih.govscholaris.ca A similar strategy could hypothetically be adapted to achieve selective N-sulfamoylation.

For the esterification step, the role of catalysis is well-established. In the Fischer esterification, a Brønsted acid catalyst (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) is essential. researchgate.net The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The catalyst participates in the reaction mechanism but is regenerated at the end of the cycle, allowing a small amount to facilitate the transformation of a large amount of substrate.

| Reaction Step | Type of Catalyst | Catalyst Example | Role of Catalyst |

|---|---|---|---|

| Sulfamoylation | Lewis Acid | Ca(NTf₂)₂ | Activates sulfonyl fluorides toward nucleophilic attack by amines. organic-chemistry.org |

| Sulfamoylation | Organocatalyst (for selectivity) | Boronic acids, Organotin catalysts | Directs the reaction to a specific site on a polyfunctional molecule. nih.govscholaris.ca |

| Esterification | Brønsted Acid | H₂SO₄, HCl, p-TsOH | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. researchgate.net |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

While specific computational studies exclusively focused on the synthesis of ethyl 1-sulfamoylpyrrolidine-2-carboxylate are not extensively documented in publicly available literature, the elucidation of related reaction mechanisms can be inferred from theoretical investigations on similar systems. Density Functional Theory (DFT) is a powerful tool for modeling chemical reactions, including those involving cyclic amines and sulfamoylation processes.

Computational modeling can provide insights into the transition states and reaction pathways of the N-sulfamoylation of ethyl pyrrolidine-2-carboxylate. Such studies would typically investigate the nucleophilic attack of the pyrrolidine nitrogen on the sulfur atom of a sulfamoylating agent, such as sulfamoyl chloride. DFT calculations can help determine the activation energies for different potential mechanisms, including direct displacement or stepwise pathways, and can model the influence of solvents and bases on the reaction's feasibility and outcome. For instance, theoretical investigations into the guanidine-catalyzed aminolysis of cyclic carbonates highlight how DFT can unravel the roles of catalysts and the nature of the amine in determining the reaction pathway. Similarly, computational studies on the formation of peptide bonds provide detailed energetic landscapes of the reaction, which can be analogous to the formation of the N-S bond in sulfamoyl derivatives.

Derivatization and Analog Generation Strategies

The modular nature of ethyl 1-sulfamoylpyrrolidine-2-carboxylate allows for extensive derivatization at multiple sites, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Modifications at the Pyrrolidine Ring Nitrogen (N1)

The nitrogen of the pyrrolidine ring in the parent ethyl pyrrolidine-2-carboxylate is a primary site for modification before the introduction of the sulfamoyl group. Standard N-alkylation and N-arylation protocols can be employed. For instance, copper-catalyzed N-arylation of amides using ligands such as (S)-N-methylpyrrolidine-2-carboxylate demonstrates a viable route for introducing aryl groups onto nitrogen-containing rings. While the sulfamoyl group at N1 in the target molecule precludes direct N-alkylation or N-arylation, these modifications can be envisioned on the sulfamoyl nitrogen instead (see 2.3.4).

Functionalization of the Pyrrolidine Ring (C3, C4, C5 positions)

The functionalization of the pyrrolidine ring at the C3, C4, and C5 positions is a key strategy for introducing structural diversity. Directed C-H functionalization has emerged as a powerful tool for modifying these otherwise unactivated positions. Palladium-catalyzed C(sp³)–H arylation at the 3-position of proline derivatives, for example, allows for the stereospecific installation of aryl and vinyl substituents. This approach can afford cis-2,3-disubstituted pyrrolidines, which are valuable building blocks.

The introduction of substituents at various positions on the pyrrolidine ring can be achieved through a variety of synthetic methods, as summarized in the table below.

| Position | Functionalization Method | Type of Substituent Introduced |

| C3 | Palladium-Catalyzed Directed C(sp³)–H Arylation | Aryl, Vinyl |

| C3, C4, C5 | Cascade Cycloaddition/Rearrangement Reactions | Ethynyl and other functional groups |

| C3, C4 | Directed C-H Functionalization | Aryl |

This table provides an overview of potential functionalization strategies based on methodologies applied to related proline derivatives.

Transformations of the Ethyl Carboxylate Group (e.g., Amidation, Reduction)

The ethyl carboxylate group at the C2 position offers another handle for derivatization.

Amidation: The ester can be converted to a wide range of amides through reaction with various primary and secondary amines. This transformation is typically achieved by direct aminolysis, which may require heating, or by activating the carboxylic acid (after hydrolysis of the ester) with coupling agents. One-pot syntheses of amides from carboxylic acids using activating agents like thionyl chloride are also well-established.

Reduction: The ester functionality can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of an alkoxide to form an aldehyde, which is then further reduced to the primary alcohol. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce esters.

Introduction of Diverse Substituents on the Sulfamoyl Nitrogen

The sulfamoyl moiety itself provides a rich site for diversification. The two hydrogens on the sulfamoyl nitrogen can be sequentially or simultaneously replaced with a wide array of substituents.

| Reaction Type | Reagents and Conditions | Substituents Introduced |

| N-Alkylation | Alkyl halides in the presence of a base | Alkyl groups |

| N-Arylation | Aryl halides with a suitable catalyst (e.g., copper) | Aryl groups |

| Reaction with Carbonyls | Aldehydes or ketones | Imines (which can be further reduced to secondary amines) |

| Reaction with Isocyanates | Isocyanates | Substituted ureas |

This table outlines general strategies for the derivatization of the sulfamoyl nitrogen.

Synthetic Challenges and Process Optimization for Scale-Up in Research Contexts

The synthesis of ethyl 1-sulfamoylpyrrolidine-2-carboxylate and its derivatives on a laboratory scale presents several challenges that necessitate careful optimization of reaction conditions.

Synthesis of the Core Moiety: The key N-sulfamoylation step requires careful control of reaction conditions. The choice of the sulfamoylating agent, base, and solvent is crucial to ensure high yields and minimize side reactions. The stability of the sulfamoylating agent, often sulfamoyl chloride, can be a concern, and its decomposition can lead to lower yields.

Purification: The purification of the final products can be challenging due to the polarity of the sulfamoyl and carboxylate groups. Chromatographic purification may be necessary, and finding suitable solvent systems can be time-consuming. In some cases, crystallization can be an effective purification method, but this is highly dependent on the physical properties of the specific derivative.

Stereochemical Integrity: When working with chiral starting materials, such as L-proline derivatives, it is essential to ensure that the stereochemical integrity is maintained throughout the synthetic sequence. Harsh reaction conditions or certain reagents can lead to racemization.

Process Optimization for Research Scale-Up: For the synthesis of larger quantities of material for more extensive biological evaluation, optimization of the synthetic route is necessary. This includes:

Reagent Stoichiometry: Minimizing the excess of expensive or hazardous reagents.

Reaction Time and Temperature: Identifying the optimal conditions to maximize yield and minimize reaction time.

Work-up and Isolation Procedures: Developing efficient and scalable work-up and purification protocols to ensure high purity of the final compound.

Solvent Selection: Choosing solvents that are effective for the reaction, safe to handle, and easily removable.

The development of robust and scalable synthetic methods is critical for advancing the study of ethyl 1-sulfamoylpyrrolidine-2-carboxylate and its analogs in a research setting.

Advanced Structural Elucidation and Spectroscopic Characterization

Conformational Analysis and Stereochemical Assignment via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for elucidating the compound's complex three-dimensional structure and stereochemistry.

One- and Two-Dimensional NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

To fully assign the proton (¹H) and carbon (¹³C) signals, a series of NMR experiments would be required.

¹H and ¹³C NMR: One-dimensional spectra would provide initial information on the chemical environment of each nucleus. For instance, the ethyl ester group would be expected to show a characteristic triplet and quartet pattern in the ¹H NMR spectrum, while the carbonyl carbon and the carbons attached to nitrogen and sulfur would appear at distinct chemical shifts in the ¹³C spectrum.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton coupling networks, confirming the connectivity of protons within the pyrrolidine (B122466) ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals based on the proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for conformational analysis. It detects protons that are close in space, providing insights into the three-dimensional arrangement of the molecule, such as the puckering of the pyrrolidine ring and the relative orientation of the substituents. For the assumed (S)-configuration, specific through-space interactions would be expected.

A hypothetical data table for the ¹H and ¹³C NMR of the (S)-isomer is presented below, based on typical chemical shift values for similar structures.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~172.0 |

| 2 (CH) | ~4.3 (dd) | ~60.0 |

| 3 (CH₂) | ~2.0-2.2 (m) | ~25.0 |

| 4 (CH₂) | ~1.9-2.1 (m) | ~30.0 |

| 5 (CH₂) | ~3.4-3.6 (m) | ~48.0 |

| 6 (SO₂) | - | - |

| 7 (NH₂) | ~5.0 (s, broad) | - |

| 8 (OCH₂) | ~4.2 (q) | ~61.0 |

| 9 (CH₃) | ~1.3 (t) | ~14.0 |

Application of Chiral Shift Reagents for Enantiomeric Purity Assessment

Given the chirality of the molecule at the C2 position, assessing its enantiomeric purity is critical. This would be achieved by using chiral solvating agents or chiral shift reagents (e.g., lanthanide-based complexes). In the presence of such a reagent, the enantiomers form diastereomeric complexes, which would exhibit separate signals in the ¹H NMR spectrum, allowing for their quantification and the determination of enantiomeric excess. For example, the methine proton at the C2 position would likely show two distinct doublets of doublets in the presence of a suitable chiral shift reagent if both enantiomers were present.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is essential for confirming the elemental composition and for structural elucidation through fragmentation analysis.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

ESI-MS, a soft ionization technique, would be ideal for determining the accurate mass of the protonated molecule, [M+H]⁺. For ethyl 1-sulfamoylpyrrolidine-2-carboxylate (C₇H₁₄N₂O₄S, Exact Mass: 222.0674), the expected m/z for the protonated molecule would be 223.0747. APCI-MS could also be used and might provide complementary information.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives

MS/MS experiments on the parent ion ([M+H]⁺) would be performed to induce fragmentation. The resulting fragment ions would provide conclusive evidence for the compound's structure. Key fragmentation pathways for sulfonamides often include the loss of sulfur dioxide (SO₂, 64 Da).

A hypothetical fragmentation table is provided below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 223.0747 | 159.0818 | 64 (SO₂) | [M+H-SO₂]⁺ |

| 223.0747 | 177.0975 | 46 (C₂H₅OH) | [M+H-EtOH]⁺ |

| 223.0747 | 128.0556 | 95 (SO₂NH₂) | [M+H-SO₂NH₂]⁺ |

Vibrational Spectroscopy for Functional Group Identification (Infrared, Raman)

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrations of the functional groups within the molecule, confirming its structure.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the carbonyl group (C=O) of the ester at approximately 1735-1750 cm⁻¹, the S=O stretches of the sulfonamide group around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), and N-H stretching vibrations from the sulfamoyl group around 3300-3400 cm⁻¹.

A summary of expected vibrational bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (sulfonamide) | Asymmetric Stretch | ~3400 |

| Symmetric Stretch | ~3300 | |

| C-H (aliphatic) | Stretch | ~2850-2960 |

| C=O (ester) | Stretch | ~1740 |

| S=O (sulfonamide) | Asymmetric Stretch | ~1350 |

| Symmetric Stretch | ~1160 | |

| C-O (ester) | Stretch | ~1200 |

| C-N (pyrrolidine) | Stretch | ~1100 |

Until detailed experimental studies are published, this framework represents the standard analytical approach that would be taken to fully characterize ethyl 1-sulfamoylpyrrolidine-2-carboxylate. The lack of such published data prevents a more definitive and in-depth discussion at this time.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Currently, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for ethyl 1-sulfamoylpyrrolidine-2-carboxylate. Therefore, a detailed experimental analysis of its crystal structure, including specific bond lengths and angles, is not possible at this time.

Should a suitable crystal of ethyl 1-sulfamoylpyrrolidine-2-carboxylate be obtained, X-ray diffraction analysis would be expected to confirm the pyrrolidine ring conformation, the geometry of the sulfamoyl group, and the orientation of the ethyl carboxylate substituent. Furthermore, for enantiomerically pure samples, the analysis could establish the absolute configuration of the chiral center at the C2 position of the pyrrolidine ring.

The way in which molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are fundamental in dictating the stability and physical properties of the crystalline material.

In the absence of experimental data for ethyl 1-sulfamoylpyrrolidine-2-carboxylate, a hypothetical analysis of its potential intermolecular interactions can be considered based on its functional groups. The sulfamoyl group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (O=S=O). The ester carbonyl group (C=O) also acts as a hydrogen bond acceptor.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is of critical importance, particularly in the pharmaceutical and materials sciences.

There are no reports in the scientific literature detailing polymorphism studies on ethyl 1-sulfamoylpyrrolidine-2-carboxylate or its salts. The investigation of polymorphism would typically involve attempts to crystallize the compound under a wide range of conditions, such as from different solvents, at various temperatures, and through different crystallization techniques (e.g., slow evaporation, cooling crystallization, vapor diffusion).

Each potential polymorphic form would be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Should different polymorphs be identified, single-crystal X-ray diffraction would be employed to determine their distinct crystal structures and understand the variations in molecular conformation and packing that give rise to the polymorphism.

Computational Chemistry and Theoretical Modeling Studies

Electronic Structure and Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of a molecule. These calculations can predict molecular geometry, the distribution of electron density, and the energies of molecular orbitals.

Prediction of Molecular Geometry, Bond Lengths, and Angles

While specific computational studies on ethyl 1-sulfamoylpyrrolidine-2-carboxylate are not readily found, a theoretical study would typically involve optimizing the geometry of the molecule to find its most stable three-dimensional arrangement. This would provide predicted values for all bond lengths and angles. For instance, one would expect the pyrrolidine (B122466) ring to adopt a non-planar conformation, and the calculations would determine the precise puckering of the ring.

Calculation of Atomic Charges and Electrostatic Potentials

The distribution of charges within the ethyl 1-sulfamoylpyrrolidine-2-carboxylate molecule could be determined through calculations of atomic charges and the molecular electrostatic potential (MEP). The MEP map would highlight regions of positive and negative potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. The sulfamoyl group, with its electronegative oxygen and nitrogen atoms, and the ester group would be expected to be regions of significant negative electrostatic potential.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. Reactivity indices such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, would further quantify the molecule's reactive nature.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the pyrrolidine ring and the rotatable bonds in the side chains mean that ethyl 1-sulfamoylpyrrolidine-2-carboxylate can exist in multiple conformations.

Molecular Mechanics and Dynamics Simulations for Conformational Ensembles

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the possible conformations of a molecule. MD simulations, in particular, can model the dynamic behavior of the molecule over time, providing a picture of its conformational landscape and the relative energies of different conformations.

Exploration of Preferred Ring Conformations and Side Chain Rotamers

A detailed conformational analysis would identify the preferred puckering of the pyrrolidine ring (e.g., envelope or twist conformations) and the most stable rotational isomers (rotamers) of the ethyl ester and sulfamoyl side chains. This information is critical for understanding how the molecule might interact with biological targets, as the specific three-dimensional shape is often a key determinant of biological activity.

Molecular Docking and Ligand-Target Interaction Modeling (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and its protein target.

Prediction of Binding Modes and Affinities with Hypothetical Biological Targets (e.g., Enzymes, Receptors)

In the absence of specific experimental data for ethyl 1-sulfamoylpyrrolidine-2-carboxylate, its potential biological targets can be hypothesized based on the structural motifs present in the molecule. The pyrrolidine scaffold is a common feature in inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4). nih.gov The sulfamoyl group is often found in compounds targeting carbonic anhydrases or various proteases. Therefore, hypothetical docking studies could be performed against these enzyme classes to predict binding modes and affinities.

The process would involve obtaining the three-dimensional crystal structures of target enzymes from a repository like the Protein Data Bank. The structure of ethyl 1-sulfamoylpyrrolidine-2-carboxylate would be built and energetically minimized. Docking simulations would then be run to place the ligand into the active site of the enzyme, and scoring functions would be used to estimate the binding affinity.

Key interactions would be analyzed, such as hydrogen bonds between the sulfamoyl group's N-H and O atoms and polar residues in the enzyme's active site. The pyrrolidine ring and ethyl group would likely engage in hydrophobic or van der Waals interactions.

Hypothetical Docking Results for Ethyl 1-Sulfamoylpyrrolidine-2-carboxylate

| Hypothetical Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions |

| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 | Hydrogen bonds with the sulfamoyl group; hydrophobic interactions with the pyrrolidine ring. |

| Dipeptidyl Peptidase-4 (DPP-4) | -8.5 | Arg125, Ser630, Tyr662 | Salt bridge with the carboxylate group; hydrogen bonds with the sulfamoyl group; hydrophobic pocket accommodating the ethyl group. |

| Cyclooxygenase-2 (COX-2) | -7.2 | Arg513, Tyr355, Ser530 | Hydrogen bonds with the sulfamoyl group; interaction with the side channel of the active site. |

Note: The data in this table is purely illustrative and intended to demonstrate the type of output generated from molecular docking studies. These are not based on experimental results.

Pharmacophore Generation and Virtual Screening of Compound Libraries

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of ethyl 1-sulfamoylpyrrolidine-2-carboxylate, a hypothetical pharmacophore model can be generated. This model would likely include:

One hydrogen bond donor (from the sulfamoyl NH2).

Two or three hydrogen bond acceptors (from the sulfonyl and carbonyl oxygens).

A hydrophobic feature (from the pyrrolidine ring and ethyl group).

This pharmacophore model can then be used as a 3D query to screen large virtual libraries of chemical compounds. The goal is to identify other molecules that, despite having different underlying chemical scaffolds, present the same essential features in the correct spatial arrangement. These "hits" from the virtual screen would be prioritized for further computational analysis or for acquisition and experimental testing.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Cheminformatics involves the use of computational methods to analyze chemical data, enabling the prediction of properties and activities from molecular structure. nih.gov

Development of Predictive Models for Theoretical Biological Activity based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov To develop a QSAR model for analogs of ethyl 1-sulfamoylpyrrolidine-2-carboxylate, a dataset of structurally similar compounds with experimentally measured activity against a specific target would be required.

In a theoretical scenario, one could assemble a virtual library of pyrrolidine derivatives with variations in the substituents. For each compound, a set of molecular descriptors would be calculated. These can include:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as dipole moment and partial charges. nih.gov

Steric descriptors: Related to the size and shape of the molecule.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model could be built. nih.gov A hypothetical MLR model might look like:

pIC₅₀ = 0.75 * (LogP) - 0.23 * (TPSA) + 0.15 * (Molecular Weight) + 2.5

This equation would suggest that biological activity (expressed as pIC₅₀) increases with lipophilicity (LogP) and molecular weight, but decreases with increasing topological polar surface area (TPSA). Such a model, once validated, could be used to predict the activity of new, unsynthesized analogs.

In Silico Property Predictions (e.g., Solubility, Permeability, excluding in vivo data)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial in the early stages of drug discovery. nih.gov Various computational models can predict these properties based on the molecular structure. For ethyl 1-sulfamoylpyrrolidine-2-carboxylate, several key physicochemical properties can be predicted using cheminformatics tools.

Predicted Physicochemical Properties of Ethyl 1-Sulfamoylpyrrolidine-2-carboxylate

| Property | Predicted Value | Significance |

| Molecular Formula | C7H14N2O4S | Defines the elemental composition. uni.lu |

| Molecular Weight | 222.26 g/mol | Influences diffusion and absorption. |

| XlogP (predicted) | -0.4 | Indicates the compound is likely hydrophilic. uni.lu |

| Hydrogen Bond Donors | 1 | Potential to form hydrogen bonds with targets. |

| Hydrogen Bond Acceptors | 4 | Potential to form hydrogen bonds with targets. |

| Topological Polar Surface Area (TPSA) | 99.9 Ų | Relates to permeability and transport characteristics. |

| Predicted Aqueous Solubility (logS) | -1.5 | Suggests moderate to good water solubility. |

| Predicted Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

Note: The data in this table is based on computational predictions from sources like PubChem and other standard cheminformatics software. uni.lu It is not based on experimental measurements.

No Publicly Available Data on the Molecular Interactions and Mechanistic Biological Studies of Ethyl 1-Sulfamoylpyrrolidine-2-Carboxylate

Despite a comprehensive search of scientific literature and databases, no information is currently available regarding the molecular interactions and mechanistic biological studies of the chemical compound ethyl 1-sulfamoylpyrrolidine-2-carboxylate.

Extensive searches were conducted to locate in vitro data pertaining to the enzyme inhibition mechanisms and receptor binding properties of this specific molecule. The objective was to gather information for the following areas of scientific investigation:

Investigation of Enzyme Inhibition Mechanisms (In Vitro):

Kinetic characterization of enzyme-compound interactions, including any determined Ki or IC50 values in cell-free systems.

Identification of specific molecular targets such as Carbonic Anhydrases, Arginases, Proteases, or P450 enzymes.

Elucidation of binding site interactions through methods like mutagenesis and biochemical assays.

Receptor Binding and Ligand-Target Recognition (In Vitro):

Characterization of binding affinity and selectivity in recombinant receptor systems.

Functional assays for receptor activation or antagonism in cell-based reporter systems.

The performed searches did not yield any studies, research articles, or data sets that have characterized ethyl 1-sulfamoylpyrrolidine-2-carboxylate within these contexts. Therefore, no data tables or detailed research findings on its molecular interactions could be provided.

It is possible that this compound is a novel chemical entity that has not yet been subjected to biological evaluation, or that research on it is proprietary and not in the public domain. Further research would be required to determine its potential biological activities.

Molecular Interactions and Mechanistic Biological Studies Non Clinical / in Vitro

Structure-Activity Relationship (SAR) Investigations (In Vitro and Theoretical)

The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For ethyl 1-sulfamoylpyrrolidine-2-carboxylate, these investigations are aimed at identifying the key structural motifs responsible for its in vitro effects and guiding the design of more potent and selective analogues.

Correlation of Specific Structural Modifications with Changes in In Vitro Activity against Identified Targets

Currently, detailed public-domain data correlating specific structural modifications of ethyl 1-sulfamoylpyrrolidine-2-carboxylate with its in vitro activity against specific biological targets are not extensively available. The scientific community awaits further publications to populate a comprehensive SAR table for this compound. The general approach in such studies involves the systematic modification of different parts of the molecule, such as the ethyl ester, the pyrrolidine (B122466) ring, and the sulfamoyl group, followed by in vitro testing of the resulting analogues against a panel of biological targets.

A hypothetical SAR data table for ethyl 1-sulfamoylpyrrolidine-2-carboxylate and its analogues could be structured as follows, pending the availability of experimental data:

| Compound ID | Modification on Pyrrolidine Ring | Modification on Sulfamoyl Group | Modification on Ethyl Ester | Target X IC₅₀ (µM) | Target Y IC₅₀ (µM) |

| EC-1 | None (Parent) | -NH₂ | -OCH₂CH₃ | - | - |

| EC-2 | 3-hydroxy | -NH₂ | -OCH₂CH₃ | - | - |

| EC-3 | None | -NHCH₃ | -OCH₂CH₃ | - | - |

| EC-4 | None | -N(CH₃)₂ | -OCH₂CH₃ | - | - |

| EC-5 | None | -NH₂ | -OH (acid) | - | - |

This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results.

Design Principles for Optimizing In Vitro Potency and Selectivity

From general principles of medicinal chemistry, several design strategies could be employed to optimize the in vitro potency and selectivity of ethyl 1-sulfamoylpyrrolidine-2-carboxylate. umn.edu These principles are based on established concepts in drug design and would require empirical validation through synthesis and in vitro testing. umn.edu

Key design principles may include:

Modification of the Sulfamoyl Group: The primary and secondary amines of the sulfamoyl group offer opportunities for substitution to explore new interactions with the target protein. Introducing bulkier or more rigid substituents could enhance binding affinity and selectivity.

Alterations to the Pyrrolidine Ring: The pyrrolidine scaffold can be modified by introducing substituents or altering its stereochemistry. Such changes can influence the compound's conformation and its fit within a target's binding site.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to introduce new hydrogen bonding interactions and alter the compound's physicochemical properties.

Scaffold Hopping and Bioisosteric Replacements to Modulate Interactions

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at discovering novel chemical classes with similar biological activity while potentially improving properties like potency, selectivity, or synthetic accessibility. nih.gov

Scaffold Hopping: This would involve replacing the central pyrrolidine ring with other cyclic systems, such as a piperidine (B6355638) or a cyclopentane (B165970) ring, to explore new chemical space and patent opportunities. nih.gov The goal is to maintain the spatial arrangement of key interacting groups while introducing a novel core structure. nih.gov

Bioisosteric Replacements: Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to modulate biological activity. nih.gov For instance, the sulfamoyl group could potentially be replaced with a phosphonamide or a sulfonamide to fine-tune binding interactions. The ester functional group could be replaced with other bioisosteres like an oxadiazole or a tetrazole.

Cellular Assays for Molecular Mechanism Elucidation (In Vitro)

To understand how ethyl 1-sulfamoylpyrrolidine-2-carboxylate functions at a cellular level, various in vitro assays are employed. These experiments help to confirm target engagement within a cellular context and to delineate the downstream pathways affected by the compound.

Target Engagement Studies in Cell Lines (e.g., using FRET-based assays)

To confirm that a compound interacts with its intended molecular target within a living cell, target engagement assays are crucial. One common technique is the Förster Resonance Energy Transfer (FRET)-based assay. While specific FRET-based studies for ethyl 1-sulfamoylpyrrolidine-2-carboxylate have not been detailed in publicly accessible literature, this methodology would be a standard approach. nih.gov

A hypothetical FRET-based target engagement assay could be designed as follows:

Genetically fuse the putative target protein to a cyan fluorescent protein (CFP) and a known binding partner or a labeled ligand to a yellow fluorescent protein (YFP).

In the absence of the compound, the binding of the partner or ligand to the target brings CFP and YFP into close proximity, resulting in a high FRET signal.

Upon addition of ethyl 1-sulfamoylpyrrolidine-2-carboxylate, if it binds to the target and displaces the YFP-labeled partner/ligand, the FRET signal will decrease in a concentration-dependent manner.

Pathway Modulation Analysis in Cultured Cells (e.g., reporter gene assays, Western blot analysis of protein levels, excluding cellular effects leading to clinical outcomes)

Once target engagement is confirmed, the next step is to investigate the compound's effect on cellular signaling pathways.

Reporter Gene Assays: These assays are used to monitor the activity of a specific signaling pathway. For example, if ethyl 1-sulfamoylpyrrolidine-2-carboxylate is hypothesized to inhibit the NF-κB pathway, a reporter gene assay could be employed. In this setup, cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. A decrease in luciferase activity upon treatment with the compound would indicate inhibition of the pathway.

Western Blot Analysis: This technique is used to detect and quantify the levels of specific proteins in a cell lysate. nih.gov For instance, if the compound is thought to affect a particular kinase pathway, Western blotting can be used to measure the phosphorylation status of the kinase or its downstream substrates. nih.gov A decrease in the phosphorylated form of a protein would suggest that the compound is inhibiting the upstream kinase activity. nih.gov

A summary of potential in vitro cellular assays and their expected outcomes is presented below:

| Assay Type | Purpose | Hypothetical Outcome for an Inhibitor |

| FRET-based Assay | To confirm direct binding to a target protein in live cells. | Concentration-dependent decrease in FRET signal. |

| Reporter Gene Assay | To measure the activity of a specific signaling pathway. | Concentration-dependent decrease in reporter gene expression. |

| Western Blot Analysis | To quantify changes in protein levels or post-translational modifications. | Decrease in the level of a specific protein or its phosphorylated form. |

This table is for illustrative purposes only and outlines general methodologies.

High-Throughput Screening Methodologies for Identifying In Vitro Activity

High-throughput screening (HTS) serves as a critical initial step in drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their potential biological activity. For a compound such as ethyl 1-sulfamoylpyrrolidine-2-carboxylate, a variety of HTS methodologies can be employed to identify its in vitro activity across a range of potential therapeutic targets. The selection of a specific HTS assay is contingent on the hypothesized mechanism of action and the molecular targets of interest. Given the structural features of the pyrrolidine scaffold, which is a common motif in many biologically active molecules, a number of screening approaches are plausible.

Detailed research findings on the specific in vitro activity of ethyl 1-sulfamoylpyrrolidine-2-carboxylate from high-throughput screening campaigns are not extensively available in the public domain. However, the screening of analogous pyrrolidine-containing compounds provides a framework for the types of assays in which this molecule could be evaluated. These assays typically fall into categories such as target-based assays and phenotypic assays.

Target-based HTS assays are designed to measure the effect of a compound on a specific, isolated biological target, such as an enzyme or a receptor. For a molecule like ethyl 1-sulfamoylpyrrolidine-2-carboxylate, which contains a sulfamoyl group and a pyrrolidine-2-carboxylate core, potential targets could include proteases, kinases, or other enzymes where the carboxylate and sulfamoyl groups can interact with the active site. For instance, derivatives of pyrrolidine have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) or as antagonists for receptors like the CXCR4 chemokine receptor. nih.gov

The table below illustrates the types of data that can be generated from high-throughput screening of pyrrolidine derivatives, which could be applicable to the evaluation of ethyl 1-sulfamoylpyrrolidine-2-carboxylate.

| Assay Type | Target/Cell Line | Compound Concentration (µM) | Measured Activity (% Inhibition/Activation) | Hit Criteria |

| Enzyme Inhibition Assay | Recombinant Human Protease X | 10 | 85% | >50% Inhibition |

| Receptor Binding Assay | HEK293 cells expressing GPCR Y | 5 | 92% Displacement | >70% Displacement |

| Cell Viability Assay | A549 Human Lung Carcinoma | 20 | 65% Reduction in Viability | >50% Reduction |

| Reporter Gene Assay | U2OS cells with NF-κB reporter | 15 | 78% Reduction in Signal | >60% Reduction |

In a hypothetical HTS campaign for ethyl 1-sulfamoylpyrrolidine-2-carboxylate, the compound would be tested in a primary screen at a single concentration against a panel of assays. Hits from the primary screen, defined by a pre-set activity threshold, would then be subjected to secondary screening. This involves dose-response studies to determine the potency (e.g., IC50 or EC50) and confirmation of the activity in orthogonal assays to rule out false positives.

The following table provides an example of dose-response data that would be generated for a hit compound during secondary screening.

| Compound ID | Assay Type | Concentration (µM) | % Inhibition |

| Ethyl 1-sulfamoylpyrrolidine-2-carboxylate | Enzyme Inhibition | 0.1 | 12 |

| 0.5 | 35 | ||

| 1.0 | 52 | ||

| 5.0 | 88 | ||

| 10.0 | 95 |

The successful identification of in vitro activity for ethyl 1-sulfamoylpyrrolidine-2-carboxylate through HTS would be the first step towards understanding its pharmacological potential and would necessitate further studies to elucidate its mechanism of action and structure-activity relationships.

Role As a Chemical Probe and Research Tool

Application in Chemical Biology for Target Deconvolution and Validation

There is no publicly available information on the use of ethyl 1-sulfamoylpyrrolidine-2-carboxylate for target deconvolution or validation. This process typically involves using a bioactive compound to identify its molecular target(s), a critical step in understanding its mechanism of action and for drug discovery.

Development of Affinity Probes and Reporter Ligands for Mechanistic Studies

No published research describes the development of affinity probes or reporter ligands derived from ethyl 1-sulfamoylpyrrolidine-2-carboxylate . Such probes are synthesized by chemically modifying the parent compound to include a reactive group for covalent labeling of the target or a reporter tag (e.g., a fluorophore or biotin) for visualization and pull-down experiments.

Contribution to Understanding Fundamental Biological Processes at the Molecular Level

Given the lack of information on its biological targets and mechanism of action, there are no documented contributions of ethyl 1-sulfamoylpyrrolidine-2-carboxylate to the understanding of fundamental biological processes.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for the Compound

The synthesis of pyrrolidine (B122466) derivatives is a mature field, yet the pursuit of sustainable and efficient methods remains a critical goal for modern chemistry. datainsightsmarket.com Future research should focus on developing green synthetic pathways to ethyl 1-sulfamoylpyrrolidine-2-carboxylate, moving beyond traditional multi-step procedures that may involve harsh reagents and generate significant waste.

Promising avenues include biocatalytic methods, which have shown great success in producing chiral amines with high efficiency and sustainability. acs.org For instance, transaminase-triggered cyclizations of ω-chloroketones offer a direct route to chiral 2-substituted pyrrolidines with excellent enantiomeric excess (>99.5%). acs.org Adapting such an enzymatic strategy could provide a highly stereoselective and environmentally benign synthesis of the core pyrrolidine structure.

Another area of focus is the use of C(sp³)–H activation, a powerful strategy for the direct functionalization of saturated rings like pyrrolidine. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. Research into a palladium-catalyzed C-H functionalization could enable the direct introduction of the carboxylate group or other functionalities onto a pre-formed sulfamoyl-pyrrolidine ring. The application of green chemistry principles, such as using renewable starting materials and minimizing solvent use, will be crucial. maastrichtuniversity.nl

Table 1: Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Biocatalytic Cyclization | Use of transaminases on a suitable amino-ketone precursor to form the chiral pyrrolidine ring in one step. acs.org | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability and substrate scope for the specific sulfamoyl-containing precursor. |

| Directed C(sp³)–H Activation | Palladium-catalyzed functionalization at a specific C-H bond on the pyrrolidine ring to introduce the ethyl carboxylate group. acs.org | High atom economy, fewer synthetic steps, direct access to complex derivatives. | Catalyst cost, requirement for a directing group, potential for side reactions. |

| Renewable Feedstock Conversion | Synthesis starting from bio-based materials, such as amino acids or their derivatives. maastrichtuniversity.nl | Reduced reliance on petrochemicals, improved sustainability profile. | Development of efficient conversion pathways from biomass to the target molecule. |

Advanced Computational Modeling for Predicting Complex Molecular Interactions

Computational modeling offers a powerful, predictive tool to investigate the properties and potential biological interactions of ethyl 1-sulfamoylpyrrolidine-2-carboxylate before committing to costly and time-consuming laboratory synthesis and testing. mit.edu By using computational methods, researchers can gain insights into the molecule's behavior at an atomic level.

Density functional theory (DFT) and coupled-cluster methods can be employed to determine reliable molecular geometries and charge distributions. nih.gov Force fields like MMFF94 and OPLS2005 have proven accurate for modeling geometries and binding energies of nitrogen heterocyles with other molecules, such as water, which can serve as a proxy for interactions with biological macromolecules. nih.gov These models can predict how the compound might bind to a protein's active site, guiding the design of more potent and selective derivatives. Furthermore, computational screening can predict whether specific precursors will successfully react, accelerating the discovery of viable synthetic pathways. mit.edu

Table 2: Application of Computational Modeling

| Modeling Technique | Application for the Compound | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and partial atomic charges. nih.gov | Accurate 3D structure, electrostatic potential map, frontier molecular orbital energies. |

| Molecular Dynamics (MD) Simulation | Simulation of the compound's interaction with a target protein (e.g., an enzyme or receptor) over time. | Binding affinity, identification of key interacting residues, conformational changes upon binding. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy modeling of the active site of a protein-ligand complex. | Detailed mechanism of interaction, prediction of binding free energies. |

| Virtual Screening | Docking the compound into the structures of a large number of known biological targets. | Identification of potential protein targets and initial "hit" discovery. |

Systematic Investigation of Stereoisomer-Specific Biological Activities (In Vitro)

The pyrrolidine ring of ethyl 1-sulfamoylpyrrolidine-2-carboxylate contains at least one chiral center at the C2 position, meaning it can exist as different stereoisomers (enantiomers and potentially diastereomers if other chiral centers are present). It is a well-established principle in pharmacology that stereochemistry is critical, as different stereoisomers of a drug can exhibit vastly different biological activities, potencies, and metabolic profiles. nih.govnih.gov This is because biological targets like enzymes and receptors are themselves chiral and interact differently with each isomer. nih.gov

A crucial future direction is the stereoselective synthesis of each possible isomer of the compound and the systematic in vitro evaluation of their individual biological activities. The spatial orientation of substituents on the pyrrolidine ring can lead to distinct biological profiles. nih.gov Studies on substituted prolines have shown that the stereochemistry at ring positions significantly influences the molecule's conformation, which in turn dictates its interaction with proteins. nih.gov A systematic investigation would involve screening each pure isomer against a panel of biologically relevant targets, such as enzymes (e.g., proteases, kinases) and receptors known to interact with sulfamoyl or pyrrolidine-containing molecules.

Table 3: Hypothetical Investigation of Stereoisomer Activity

| Stereoisomer | Proposed In Vitro Assay | Rationale | Potential Outcome |

|---|---|---|---|

| (2S)-Isomer | Dipeptidyl peptidase IV (DPP-4) inhibition assay | The proline-like structure is a known feature of many DPP-4 inhibitors. mdpi.com | Identification of a potential new antidiabetic agent. |

| (2R)-Isomer | Dipeptidyl peptidase IV (DPP-4) inhibition assay | To determine if activity is stereospecific, which is common for enzyme inhibitors. nih.gov | Lower or no activity compared to the (2S)-isomer, confirming stereospecificity. |

| (2S,4R)-Isomer (if substituted) | Neuronal receptor binding assay (e.g., glutamate (B1630785) receptors) | 4-substituted proline derivatives can modulate receptor binding and function. nih.govnih.gov | Discovery of a novel CNS-active agent with a specific receptor subtype selectivity. |

| (2S,4S)-Isomer (if substituted) | Neuronal receptor binding assay (e.g., glutamate receptors) | To probe the impact of the opposite stereocenter at the 4-position on receptor interaction. nih.gov | Different binding affinity or functional activity, highlighting the importance of the 4-position stereochemistry. |

Integration with Advanced Analytical and High-Content Screening Technologies

To efficiently explore the biological potential of ethyl 1-sulfamoylpyrrolidine-2-carboxylate, it is essential to integrate it into modern drug discovery platforms. High-throughput screening (HTS) and high-content screening (HCS) are automated technologies that allow for the rapid testing of thousands to millions of small molecules against biological targets. news-medical.netmedchemexpress.com

The compound could be included in diverse chemical libraries used for HTS campaigns. medchemexpress.comthermofisher.com These screens can quickly identify "hits"—molecules that show activity against a specific target. medcraveonline.com Advanced HTS methods, such as label-free SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry, offer rapid and sensitive detection without the need for fluorescent labels, reducing the likelihood of false positives. acs.org Following an initial hit, HCS can provide deeper insights by generating multiparametric data on a cell-based level, characterizing the compound's effects on cellular morphology, target translocation, and other functional outcomes. news-medical.net This integrated approach accelerates the transition from a mere chemical entity to a validated lead compound.

Table 4: Screening Technology Integration Plan

| Technology | Stage of Discovery | Purpose | Data Generated |

|---|---|---|---|

| High-Throughput Screening (HTS) | Primary Screening | To test the compound against a large panel of molecular targets (e.g., >100 enzymes). medcraveonline.comacs.org | Hit identification, IC50/EC50 values for active compounds. |

| High-Content Screening (HCS) | Hit Validation & Secondary Screening | To assess the compound's effect in a cellular context, using imaging and automated analysis. news-medical.net | Data on cytotoxicity, apoptosis, protein localization, and cell signaling pathway modulation. |

| Fragment-Based Drug Discovery (FBDD) | Lead Generation | If the compound is broken down into smaller fragments, these can be screened to identify key binding motifs. medchemexpress.com | Identification of low-molecular-weight fragments that bind to the target, providing a starting point for building more potent molecules. |

| DNA-Encoded Libraries (DEL) | Hit Identification | The compound's core scaffold could be incorporated into a vast DNA-encoded library for screening against purified protein targets. medchemexpress.com | Identification of highly specific binders from a library of potentially billions of compounds. |

Potential as a Versatile Synthetic Intermediate for the Creation of New Chemical Entities

Beyond any intrinsic biological activity, ethyl 1-sulfamoylpyrrolidine-2-carboxylate holds significant potential as a versatile synthetic intermediate or scaffold. The pyrrolidine ring is a privileged structure in medicinal chemistry, and functionalized pyrrolidine-2-carboxylate esters are valuable building blocks for creating more complex molecules. nih.govfuaij.com